

Comprehensive Application Note: Analytical Profiling of 1-(4-Bromophenyl)cyclopropanecarboxamide

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Compound of Interest

Compound Name:	1-(4-Bromophenyl)cyclopropanecarboxamide
CAS No.:	847361-67-5
Cat. No.:	B3029953

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Introduction & Structural Context[1][2][3][4][5][6]

1-(4-Bromophenyl)cyclopropanecarboxamide is a critical gem-disubstituted cyclopropane scaffold often utilized as a pharmacophore in the development of biologically active agents (e.g., kinase inhibitors, monoamine reuptake inhibitors).[1] Its structural rigidity, provided by the cyclopropane ring, combined with the lipophilic 4-bromophenyl moiety and the hydrogen-bonding potential of the primary amide, makes it a versatile intermediate.

This guide provides a definitive analytical protocol for its characterization, focusing on differentiating it from synthetic precursors (e.g., 1-(4-bromophenyl)cyclopropanecarbonitrile) and hydrolysis byproducts (carboxylic acids).[1]

Structural Features for Analysis[3][8][9]

- Cyclopropane Ring: High-field NMR signals (ppm) and ring strain IR bands.[1]
- Bromine Substituent: Distinctive 1:1 isotopic pattern (

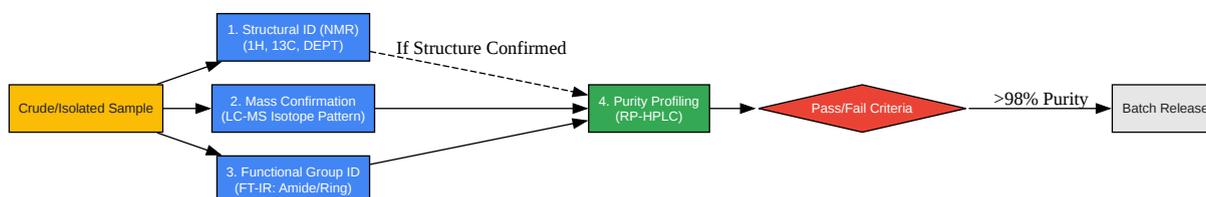
Br/

Br) in Mass Spectrometry.[1]

- Primary Amide: Characteristic N-H stretches and Carbonyl signals.[2][1]

Analytical Workflow

The following flowchart outlines the logic for confirming identity and purity during the development cycle.



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Figure 1: Integrated analytical workflow ensuring structural fidelity before quantitative purity assessment.

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the gem-disubstituted architecture.[1] The symmetry of the cyclopropane ring in this achiral molecule simplifies the spectrum, but specific splitting patterns confirm the 1,1-substitution.

Protocol: H and C NMR Setup

- Solvent: DMSO-

is preferred over CDCl

to clearly resolve the broad amide N-H protons, which often exchange or broaden significantly in chloroform.[1]

- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

Expected Spectral Data & Interpretation

Nucleus	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
H	1.05 – 1.15	Multiplet (AA'BB')	2H	Cyclopropane (cis to Ph)	Shielded by ring current. [1]
H	1.40 – 1.50	Multiplet (AA'BB')	2H	Cyclopropane (trans to Ph)	Deshielded relative to cis.
H	6.80 – 7.10	Broad Singlet	2H	Amide	Exchangeable protons; broad due to quadrupole relaxation of N.
H	7.35	Doublet (Hz)	2H	Ar-H (meta to Br)	Part of AA'BB' system of para-substituted ring.[1]
H	7.55	Doublet (Hz)	2H	Ar-H (ortho to Br)	Deshielded by inductive effect of Br.
C	16.5	CH	2C	Cyclopropane methylene	Characteristic high-field shift.[1]
C	32.0	Quaternary C	1C	C1 of Cyclopropane	Quaternary center carrying Ph and Amide.
C	174.5	Quaternary C	1C	Amide Carbonyl (Diagnostic for amide vs

) nitrile
precursor (
ppm).[1]

Critical Analysis: The cyclopropane protons appear as two distinct multiplets (often looking like distorted triplets) due to the magnetic inequivalence caused by the "top" and "bottom" face of the ring relative to the aromatic substituent. This confirms the rigid ring structure.[1]

Mass Spectrometry: Isotopic Verification

The presence of Bromine provides a self-validating spectral feature: the isotopic doublet.

Protocol: LC-MS

- Ionization: Electrospray Ionization (ESI) in Positive Mode ().
- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

Diagnostic Criteria[1][3][10]

- Base Peak:
at m/z 240.0 and 242.0.[1]
- Isotope Ratio: The intensity ratio of the 240 peak (Br) to the 242 peak (Br) must be approximately 1:1.
 - Deviation Warning: If the ratio shifts significantly (e.g., 3:1), suspect contamination with a chloro-derivative (if Cl reagents were used) or de-halogenation.

Chromatographic Purity: HPLC Protocol

This method separates the target amide from common impurities: the starting nitrile (1-(4-bromophenyl)cyclopropanecarbonitrile) and the hydrolysis product (carboxylic acid).

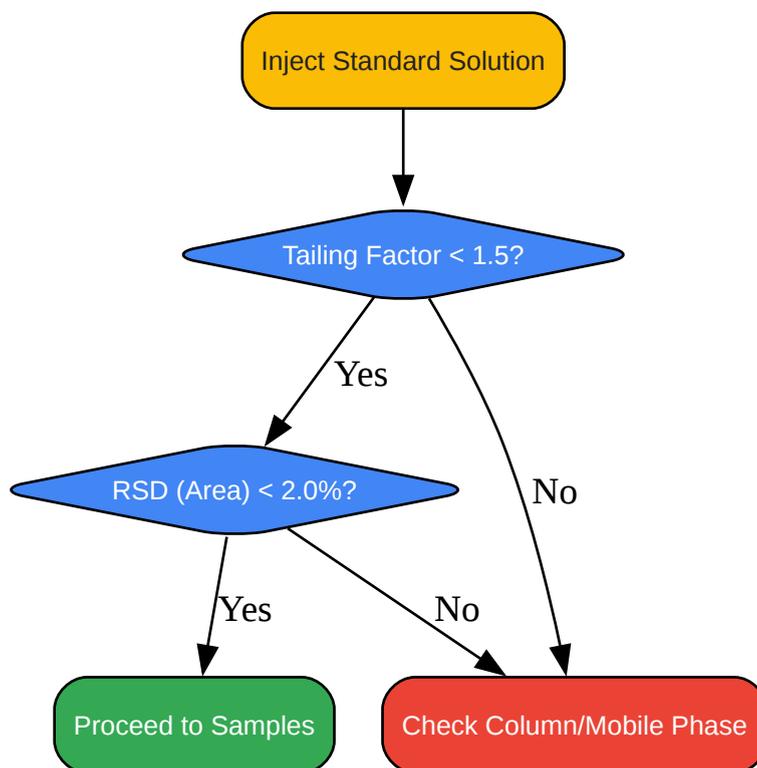
Method Parameters (Standardized)

Parameter	Condition
Column	C18 (L1), mm, 3.5 μ m or 5 μ m (e.g., Agilent Zorbax Eclipse or Waters XBridge)
Mobile Phase A	0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Targeting the benzoyl chromophore)
Temperature	30°C
Injection Vol	10 μ L

Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold (Elute polar salts)
15.0	10	90	Linear Gradient
20.0	10	90	Wash
20.1	90	10	Re-equilibration

System Suitability Logic



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Figure 2: System Suitability decision tree for routine QC analysis.

Solid-State Characterization: FT-IR

Infrared spectroscopy is vital for confirming the amide functionality and distinguishing it from the nitrile precursor (which has a sharp band at

cm

).

Key Absorption Bands[1][11]

- 3350 & 3180 cm

: N-H stretching (Primary amide doublet: asymmetric and symmetric stretches).[1]

- 3000 – 3080 cm

: C-H stretch (Cyclopropane C-H is distinctively sharp and often

cm

due to higher s-character of the C-H bond).[1]

- 1650 – 1690 cm

: Amide I band (C=O stretch).[1] Strong intensity.

- 1600 – 1640 cm

: Amide II band (N-H bend).[1]

- Absence of 2230 cm

: Confirms full conversion of the nitrile precursor.[1]

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